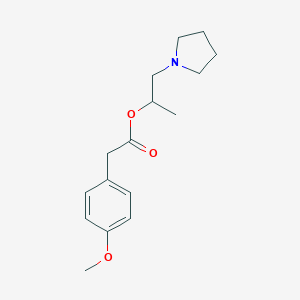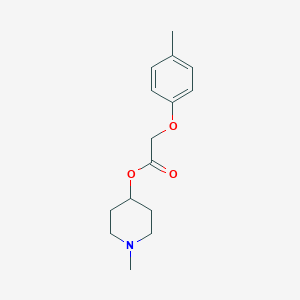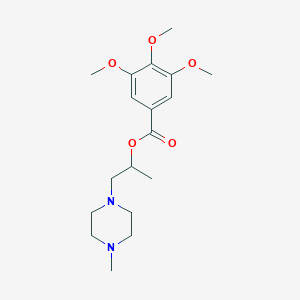
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a derivative of benzoic acid and is known to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, reduce inflammation and pain, and exhibit anti-cancer properties. Additionally, the compound has also been found to exhibit antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate is its potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of NSAIDs. Additionally, the compound has also been found to exhibit anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of the compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Zukünftige Richtungen
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate has the potential for various future directions in scientific research. Some of the possible future directions include:
1. Further studies to elucidate the mechanism of action of the compound and its potential targets.
2. Development of new derivatives of the compound with improved pharmacological properties.
3. Studies to investigate the potential use of the compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Studies to investigate the potential use of the compound in combination with other drugs for the treatment of cancer.
5. Studies to investigate the potential use of the compound in the treatment of chronic pain conditions such as neuropathic pain.
Conclusion:
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate is a promising compound with various potential applications in the field of medicine. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the development of NSAIDs, while its anti-cancer properties make it a potential candidate for the development of anti-cancer drugs. Further studies are needed to elucidate the mechanism of action of the compound and its potential targets, as well as to investigate its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with 1-(4-Methylpiperazin-1-yl)propan-2-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, the compound has also been studied for its potential use as an anti-cancer agent, with promising results.
Eigenschaften
Molekularformel |
C15H21FN2O2 |
|---|---|
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
1-(4-methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate |
InChI |
InChI=1S/C15H21FN2O2/c1-12(11-18-8-6-17(2)7-9-18)20-15(19)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3 |
InChI-Schlüssel |
ODMNRTFCRVSWLT-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)F |
Kanonische SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)
![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)

![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)

![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)


![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)